molecular formula C21H23ClN4O B10771364 2-[[(1R,5S)-6-[(3-chlorophenyl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylimidazo[4,5-b]pyridine

2-[[(1R,5S)-6-[(3-chlorophenyl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylimidazo[4,5-b]pyridine

Cat. No.: B10771364
M. Wt: 382.9 g/mol
InChI Key: TYMQEQIUYIJHBZ-JWTNVVGKSA-N
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Description

Compound 19, identified by the PubMed ID 18812259, is a synthetic organic molecule. It is known for its dual kinase inhibitory activity, specifically targeting Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2). This compound has shown potential in treating various inflammatory diseases due to its ability to modulate immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Compound 19 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

Industrial production of Compound 19 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The use of high-throughput synthesis and purification techniques is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Compound 19 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Compound 19, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and optimize the compound’s therapeutic potential .

Scientific Research Applications

Compound 19 has a wide range of scientific research applications:

Mechanism of Action

Compound 19 exerts its effects by inhibiting the activity of JAK1 and TYK2. These kinases are involved in the signaling pathways of various cytokines, which play crucial roles in immune responses. By inhibiting these kinases, Compound 19 can reduce the production of pro-inflammatory cytokines, thereby modulating the immune response and alleviating inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compound 19 is unique due to its specific dual inhibition of JAK1 and TYK2, which provides a balanced modulation of the immune response. This dual inhibition is designed to maximize therapeutic effects while minimizing potential side effects .

Properties

Molecular Formula

C21H23ClN4O

Molecular Weight

382.9 g/mol

IUPAC Name

2-[[(1R,5S)-6-[(3-chlorophenyl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C21H23ClN4O/c1-25-19-6-3-7-23-21(19)24-20(25)11-26-9-16-17(10-26)18(16)13-27-12-14-4-2-5-15(22)8-14/h2-8,16-18H,9-13H2,1H3/t16-,17+,18?

InChI Key

TYMQEQIUYIJHBZ-JWTNVVGKSA-N

Isomeric SMILES

CN1C2=C(N=CC=C2)N=C1CN3C[C@@H]4[C@H](C3)C4COCC5=CC(=CC=C5)Cl

Canonical SMILES

CN1C2=C(N=CC=C2)N=C1CN3CC4C(C3)C4COCC5=CC(=CC=C5)Cl

Origin of Product

United States

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